Bienvenue dans la boutique en ligne BenchChem!

rac-trans 3'-Aminomethyl Nicotine

Nicotine vaccine Hapten immunogenicity Antibody titer

rac-trans 3'-Aminomethyl Nicotine (CAS 623579-03-3) is a racemic mixture of the trans isomers (+)- and (-)-3'-aminomethylnicotine, belonging to the 3'-substituted nicotine analog class with molecular formula C11H17N3 and molecular weight 191.27 g/mol. The compound features a pyrrolidine ring bearing an aminomethyl (-CH2NH2) substituent at the 3'-position, distinguishing it structurally from the parent alkaloid nicotine.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 623579-03-3
Cat. No. B025947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-trans 3'-Aminomethyl Nicotine
CAS623579-03-3
Synonyms(2S,3R)-rel-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanamine; 
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCC(C1C2=CN=CC=C2)CN
InChIInChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m0/s1
InChIKeyIUMCSWXAFXSTAI-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-trans 3'-Aminomethyl Nicotine CAS 623579-03-3: Chemical Identity and Procurement Classification


rac-trans 3'-Aminomethyl Nicotine (CAS 623579-03-3) is a racemic mixture of the trans isomers (+)- and (-)-3'-aminomethylnicotine, belonging to the 3'-substituted nicotine analog class with molecular formula C11H17N3 and molecular weight 191.27 g/mol [1]. The compound features a pyrrolidine ring bearing an aminomethyl (-CH2NH2) substituent at the 3'-position, distinguishing it structurally from the parent alkaloid nicotine [2]. This compound has been developed and studied primarily as a hapten intermediate for conjugate vaccine applications targeting nicotine addiction, most notably as a key component in the NicVAX immunotherapeutic platform [3].

rac-trans 3'-Aminomethyl Nicotine: Why Generic Substitution Fails for 3'-Substituted Nicotine Analogs


In the class of 3'-substituted nicotine analogs, the precise stereochemical configuration and substituent identity at the C3' position critically determine both receptor pharmacology and hapten immunogenicity. The C3' position is among the most sterically sensitive sites on the nicotine scaffold, where bulky substituents substantially alter binding affinity to nicotinic acetylcholine receptors (nAChRs) [1]. Unlike unsubstituted nicotine (Ki = 2.1 nM at α4β2 nAChR), 3'-substituted analogs exhibit binding affinities spanning from approximately 4 nM to >3000 nM depending on substituent steric and electronic properties [2]. For hapten applications, the stereochemistry of the aminomethyl-bearing pyrrolidine ring determines antibody recognition specificity—enantiopure and racemic 3'-aminomethyl nicotine haptens elicit distinct immunological profiles with differing nicotine-binding capacities [3]. Consequently, substituting rac-trans 3'-aminomethyl nicotine with other 3'-substituted analogs or alternative nicotine haptens without stereochemical and substituent-matched validation would confound both pharmacological and immunological experimental outcomes.

rac-trans 3'-Aminomethyl Nicotine Evidence Guide: Head-to-Head Immunogenicity and Hapten Comparison Data


Comparative Nicotine-Specific Antibody Concentrations: 3'-AmNic-rEPA Versus 6-CMUNic-KLH in Bivalent Vaccine Formulations

In a direct head-to-head comparison of two nicotine immunogens, 3'-aminomethyl nicotine conjugated to recombinant Pseudomonas exoprotein A (3'-AmNic-rEPA) was evaluated against 6-carboxymethylureido nicotine conjugated to keyhole limpet hemocyanin (6-CMUNic-KLH) in rats [1]. The study assessed whether concurrent administration of these structurally distinct immunogens would produce additive serum antibody concentrations [1]. Higher serum nicotine-specific antibody (NicAb) concentrations, irrespective of which immunogen elicited the antibodies, were associated with greater binding of nicotine in serum, a lower unbound nicotine concentration in serum, and lower brain nicotine concentration [1].

Nicotine vaccine Hapten immunogenicity Antibody titer

Enantiopure Versus Racemic Hapten: Differential Nicotine-Binding Antibody Capacity

A comparative study examined the immunological consequences of hapten stereochemistry by evaluating conjugate vaccines prepared from enantiopure versus racemic 3'-aminomethyl nicotine haptens [1]. The research demonstrated that a conjugate vaccine using enantiopure hapten imparts superior nicotine-binding capacity compared to formulations utilizing racemic hapten mixtures [1]. This finding establishes a quantifiable performance differential based on stereochemical composition.

Hapten stereochemistry Conjugate vaccine Antibody affinity

Steric Sensitivity of 3'-Position: Comparative Binding Affinity Across 3'-Substituted Nicotine Analogs

A systematic SAR evaluation of 3'-, 4'-, and 5'-substituted nicotine analogs revealed that the C3' and C5' positions are the most sensitive toward bulky substituents, with binding affinities ranging from 4 to 3500 nM across the analog series [1]. Unlike the C4' position which tolerates only small substituents (4'-methylnicotine retains near-equipotent affinity to nicotine), the C3' position exhibits high steric sensitivity, substantially altering receptor interaction profiles [1].

nAChR binding Structure-activity relationship Nicotine analog

rac-trans 3'-Aminomethyl Nicotine Commercial Availability: Purity Specifications and Storage Requirements

Commercially available rac-trans 3'-aminomethyl nicotine from established research chemical suppliers is specified at ≥98% purity by HPLC or equivalent analytical method . The compound is supplied as a yellow oil requiring storage at -20°C under inert atmosphere to maintain stability, with demonstrated solubility in methanol [1].

Analytical standard Chemical procurement Purity specification

rac-trans 3'-Aminomethyl Nicotine Optimal Application Scenarios Based on Quantitative Evidence


Nicotine Vaccine Hapten Development and Bivalent Formulation Screening

rac-trans 3'-aminomethyl nicotine is optimally deployed as a hapten intermediate for conjugate vaccine development against nicotine addiction. Direct comparative evidence demonstrates that 3'-AmNic-rEPA conjugates elicit nicotine-specific antibodies that reduce unbound serum nicotine and brain nicotine concentrations in vivo [1]. In bivalent vaccine formulations co-administered with alternative haptens such as 6-CMUNic-KLH, the immunogenicity of the 3'-AmNic component is preserved across a range of total immunogen doses (12.5-100 μg) when delivered subcutaneously in alum adjuvant [1].

Stereochemical Impact Studies on Hapten Immunogenicity

Given the established differential in antibody nicotine-binding capacity between enantiopure and racemic 3'-aminomethyl nicotine haptens [2], rac-trans 3'-aminomethyl nicotine serves as an essential comparator compound for studies investigating stereochemical determinants of vaccine efficacy. Researchers can use the racemate to establish baseline immunogenicity profiles and then quantify the magnitude of improvement achievable with enantiopure formulations.

SAR Reference for 3'-Position Steric Tolerance Mapping

Within structure-activity relationship studies of nicotine analogs, rac-trans 3'-aminomethyl nicotine functions as a reference compound for characterizing the steric and electronic constraints at the C3' position. Class-level SAR evidence indicates that C3' is among the most sterically sensitive positions on the nicotine scaffold, with bulky substituents substantially reducing nAChR binding affinity [3]. This compound therefore serves as a benchmark for evaluating the steric tolerance limits of this position relative to more permissive substitution sites such as C4'.

Analytical Method Development and Conjugation Chemistry Optimization

For laboratories establishing hapten-carrier conjugation protocols or developing analytical methods for nicotine immunogens, rac-trans 3'-aminomethyl nicotine provides a cost-effective starting material. The racemate (CAS 623579-03-3) is commercially available at ≥98% purity and can be used to optimize conjugation chemistry, purification workflows, and analytical characterization before transitioning to more expensive enantiopure material for lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-trans 3'-Aminomethyl Nicotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.